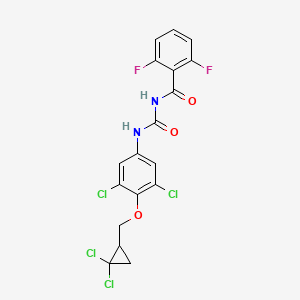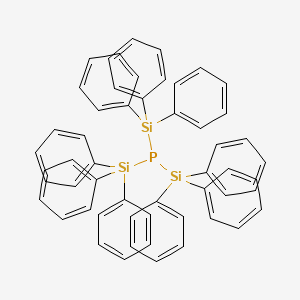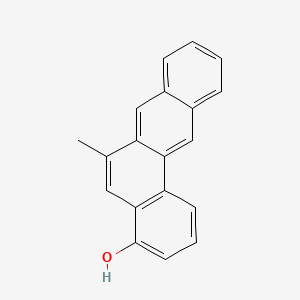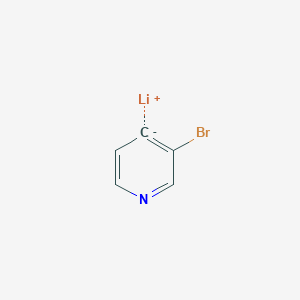![molecular formula C21H23NO B14434591 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one CAS No. 76335-71-2](/img/structure/B14434591.png)
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a compound belonging to the class of azabicyclononanes. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol . This reaction yields the desired azabicyclononane structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxime derivatives, which have shown good antifungal activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with potential biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives with enhanced or modified biological activities.
Aplicaciones Científicas De Investigación
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to its observed biological effects . The exact pathways involved are still under investigation, but its antifungal and antibacterial activities are believed to result from disrupting cell membrane integrity and enzyme function .
Comparación Con Compuestos Similares
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one can be compared with other azabicyclononane derivatives, such as:
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one oxime: This derivative has a methyl group at the 3-position, which can influence its biological properties.
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime: The presence of an O-methyloxime group can enhance its antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
76335-71-2 |
|---|---|
Fórmula molecular |
C21H23NO |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H23NO/c1-21-14-8-13-17(20(21)23)18(15-9-4-2-5-10-15)22-19(21)16-11-6-3-7-12-16/h2-7,9-12,17-19,22H,8,13-14H2,1H3 |
Clave InChI |
DHDHFCNPYMPTKV-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(C1=O)C(NC2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


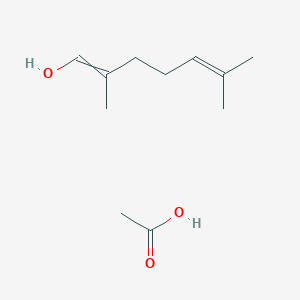
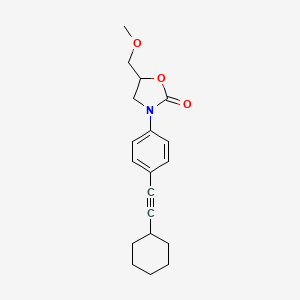

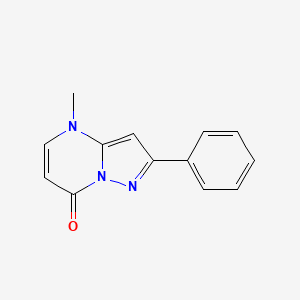
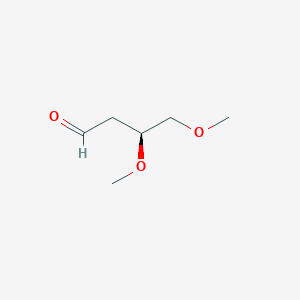

![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)
